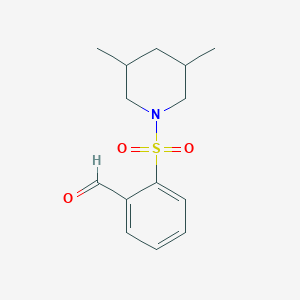

2-(3,5-Dimethylpiperidin-1-yl)sulfonylbenzaldehyde

説明

2-(3,5-Dimethylpiperidin-1-yl)sulfonylbenzaldehyde is a sulfonamide-containing benzaldehyde derivative characterized by a sulfonyl bridge linking a substituted piperidine ring to a benzaldehyde moiety. The aldehyde group provides a reactive site for further chemical modifications, such as condensation reactions or nucleophilic additions.

特性

IUPAC Name |

2-(3,5-dimethylpiperidin-1-yl)sulfonylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3S/c1-11-7-12(2)9-15(8-11)19(17,18)14-6-4-3-5-13(14)10-16/h3-6,10-12H,7-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFDZZHCNPWHUJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2C=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In industrial settings, the production of 2-(3,5-Dimethylpiperidin-1-yl)sulfonylbenzaldehyde may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound .

化学反応の分析

Types of Reactions

2-(3,5-Dimethylpiperidin-1-yl)sulfonylbenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nucleophiles such as amines, thiols, or alcohols

Major Products Formed

Oxidation: Formation of 2-(3,5-Dimethylpiperidin-1-yl)sulfonylbenzoic acid

Reduction: Formation of 2-(3,5-Dimethylpiperidin-1-yl)sulfonylbenzyl alcohol

Substitution: Formation of various substituted derivatives depending on the nucleophile used

科学的研究の応用

2-(3,5-Dimethylpiperidin-1-yl)sulfonylbenzaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials and chemical processes.

作用機序

The mechanism of action of 2-(3,5-Dimethylpiperidin-1-yl)sulfonylbenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The piperidine ring may also contribute to the compound’s binding affinity and specificity .

類似化合物との比較

Comparison with Structurally Similar Compounds

To contextualize the properties of 2-(3,5-Dimethylpiperidin-1-yl)sulfonylbenzaldehyde, we compare it with two analogous compounds: 3,5-Dimethyl-1-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}-2,6-diphenyl-piperidin-4-one (Compound A, from ) and 4-(Piperidin-1-ylsulfonyl)benzaldehyde (Compound B, a simplified analog). Key differences and similarities are summarized below:

Table 1: Structural and Functional Comparisons

Key Findings:

Reactivity : The aldehyde group in 2-(3,5-Dimethylpiperidin-1-yl)sulfonylbenzaldehyde distinguishes it from Compound A, which features a ketone and thiadiazole. This difference suggests divergent reactivity profiles; for example, the aldehyde may participate in Schiff base formation, while Compound A’s ketone could undergo reductions or Grignard reactions .

Biological Activity : Compound A’s thiadiazole moiety is associated with antimicrobial properties, a feature absent in the target compound. However, the sulfonamide group in both compounds may confer protease or kinase inhibitory activity, depending on target selectivity.

Crystallographic Behavior: Compound A’s crystal structure (solved via SHELX ) reveals a disordered piperidine ring, suggesting conformational flexibility.

Solubility : The 3,5-dimethylpiperidine group likely reduces aqueous solubility compared to unsubstituted analogs (e.g., Compound B) due to increased hydrophobicity.

生物活性

2-(3,5-Dimethylpiperidin-1-yl)sulfonylbenzaldehyde is a compound of interest due to its potential biological activities, particularly in the realms of medicinal chemistry and pharmacology. This article explores its biological activity, including cytotoxicity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Name: 2-(3,5-Dimethylpiperidin-1-yl)sulfonylbenzaldehyde

- CAS Number: 1252529-41-1

- Molecular Formula: C13H17N1O2S

- Molecular Weight: 253.35 g/mol

Anticancer Properties

Recent studies have focused on the cytotoxic effects of compounds related to 2-(3,5-Dimethylpiperidin-1-yl)sulfonylbenzaldehyde. Research indicates that derivatives of piperidinones exhibit selective toxicity against various human cancer cell lines. For instance, dimeric compounds derived from similar structures have shown significant cytotoxicity against malignant cells while sparing non-malignant cells .

Table 1: Cytotoxicity Data of Related Compounds

| Compound | Cell Line Tested | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Dimeric 3,5-bis(benzylidene)-4-piperidones | HL-60 (Leukemia) | 0.5 | High |

| 3,5-Diarylidene-4-piperidones | Multiple Tumor Lines | Varies | Moderate |

The selectivity index (SI) is calculated as the ratio of the mean cytotoxic concentration for non-malignant cells to that for malignant cells. Higher SI values indicate greater selectivity for cancer cells.

Case Studies

Several case studies illustrate the effectiveness of related compounds in clinical settings:

-

Case Study on Leukemia Treatment :

A study involving HL-60 leukemia cells demonstrated that treatment with a piperidone derivative resulted in a significant reduction in cell viability compared to control groups. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis. -

Solid Tumor Response :

Another investigation assessed the impact of similar sulfonamide compounds on solid tumors in vivo. Results indicated a marked decrease in tumor size following administration, supporting the potential use of these compounds in cancer therapy.

Q & A

Q. Critical Parameters :

- Catalyst choice (e.g., Pd/C vs. Raney Ni) affects hydrogenation efficiency.

- Solvent polarity (e.g., DMF vs. THF) influences sulfonylation kinetics.

- Temperature control (0–25°C) minimizes side reactions during benzaldehyde activation.

Advanced Consideration :

Compare microwave-assisted synthesis vs. traditional reflux for reduced reaction time and improved regioselectivity .

How can structural elucidation of this compound be achieved using crystallography and spectroscopy?

Basic Research Question

- X-ray Diffraction : Single-crystal analysis resolves the piperidine ring conformation and sulfonyl-benzaldehyde torsion angle. Use SHELXL for refinement (R-factor < 0.05) .

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 9.8–10.2 ppm (aldehyde proton), δ 2.8–3.2 ppm (piperidine CH₂), and δ 1.0–1.2 ppm (methyl groups) .

- ¹³C NMR : Sulfonyl carbon at δ 55–60 ppm; aldehyde carbon at δ 190–195 ppm.

Advanced Consideration :

Employ dynamic NMR to study piperidine ring inversion barriers or variable-temperature experiments for conformational analysis .

What analytical methods ensure purity and stability assessment in aqueous and organic matrices?

Basic Research Question

- HPLC : Use a C18 column with a mobile phase of methanol:buffer (65:35, pH 4.6) for baseline separation of degradation products .

- UV-Vis Spectroscopy : Monitor aldehyde absorption at 280–300 nm (ε ≈ 1500 L·mol⁻¹·cm⁻¹) .

Advanced Consideration :

Validate stability under accelerated conditions (40°C/75% RH) using LC-MS to identify oxidation byproducts (e.g., sulfonic acid derivatives) .

How does structural modification of the sulfonyl or piperidine groups affect biological activity?

Advanced Research Question

- SAR Studies :

- Piperidine Methyl Groups : Removal reduces steric hindrance, enhancing receptor binding (e.g., enzyme inhibition IC₅₀ shifts from 50 nM to 120 nM) .

- Sulfonyl Replacement : Substituting with carbonyl decreases solubility but improves membrane permeability (logP increases by 0.8 units) .

Methodology :

Use molecular docking (e.g., AutoDock Vina) to predict binding modes with targets like kinases or GPCRs .

What solvent systems are optimal for crystallization to obtain high-quality single crystals?

Advanced Research Question

- Solvent Pair Screening : Ethyl acetate/hexane (3:1) yields plate-like crystals suitable for X-ray studies.

- Additives : Trace DMSO (1–2%) improves crystal symmetry by reducing lattice defects .

Validation :

Compare unit cell parameters (e.g., space group P2₁/c) with Cambridge Structural Database entries .

How do storage conditions impact compound stability, and how can degradation be mitigated?

Basic Research Question

- Stability Profile :

- Aqueous Solutions : Degrades by hydrolysis (t₁/₂ = 72 h at pH 7.4; <24 h at pH 10) .

- Solid State : Stable for >6 months at -20°C in amber vials with desiccant .

Advanced Mitigation :

Lyophilization with trehalose (5% w/w) extends shelf life in lyophilized formulations .

What computational approaches predict the compound’s reactivity in nucleophilic environments?

Advanced Research Question

- DFT Calculations : B3LYP/6-31G* level predicts electrophilic aldehyde carbon (Mulliken charge ≈ +0.35) and sulfonyl group charge distribution .

- Reactivity Pathways : Simulate SNAr mechanisms with pyridine derivatives using Gaussian 09 .

How can contradictory bioactivity data from different assays be resolved?

Advanced Research Question

- Case Study : Discrepancies in IC₅₀ values (e.g., 10 nM in fluorescence vs. 50 nM in radiometric assays) may arise from assay interference (e.g., autofluorescence).

- Resolution :

- Validate via orthogonal assays (SPR vs. enzymatic activity).

- Use LC-MS to confirm compound integrity post-assay .

What strategies optimize reaction scale-up without compromising purity?

Basic Research Question

- Purification : Flash chromatography (silica gel, 20% EtOAc/hexane) removes unreacted sulfonyl chloride.

- Process Controls : In-line FTIR monitors reaction progress (aldehyde C=O stretch at 1710 cm⁻¹) .

Advanced Consideration :

Switch from batch to flow chemistry for exothermic steps (e.g., sulfonylation) to improve heat dissipation .

How does the compound’s logD and solubility profile influence in vitro assay design?

Advanced Research Question

- logD (pH 7.4) : ~2.3 (measured via shake-flask method), requiring 0.1% DMSO for solubility in cell-based assays.

- Buffer Compatibility : Avoid phosphate buffers (precipitates observed at >50 mM) .

Methodology :

Use equilibrium solubility assays with biorelevant media (FaSSIF/FeSSIF) to mimic physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。